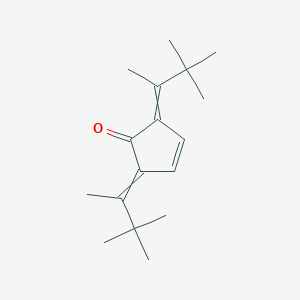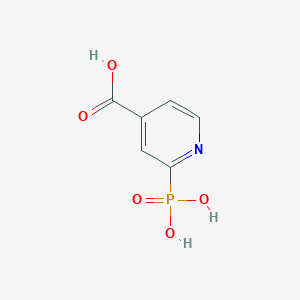
4-Pyridinecarboxylic acid, 2-phosphono-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylic acid, 2-phosphono- is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and a phosphono group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid, 2-phosphono- typically involves the functionalization of pyridine derivatives. One common method involves the reaction of pyridine-4-carboxylic acid with phosphorous reagents under controlled conditions. The reaction conditions often include the use of solvents such as water or organic solvents, and the process may require heating or the use of catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridinecarboxylic acid, 2-phosphono- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphono group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or other reduced derivatives .
Applications De Recherche Scientifique
4-Pyridinecarboxylic acid, 2-phosphono- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-pyridinecarboxylic acid, 2-phosphono- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Picolinic Acid (2-Pyridinecarboxylic Acid): This compound has a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to 4-pyridinecarboxylic acid, 2-phosphono-, but without the phosphono group.
Uniqueness: 4-Pyridinecarboxylic acid, 2-phosphono- is unique due to the presence of both carboxylic acid and phosphono groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
145432-85-5 |
|---|---|
Formule moléculaire |
C6H6NO5P |
Poids moléculaire |
203.09 g/mol |
Nom IUPAC |
2-phosphonopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H6NO5P/c8-6(9)4-1-2-7-5(3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12) |
Clé InChI |
ZMCAINOXOYYNQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(=O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




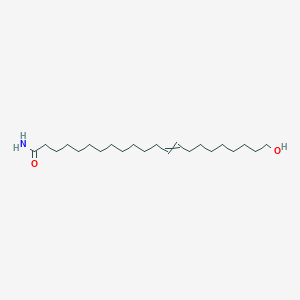
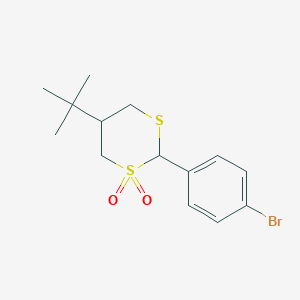
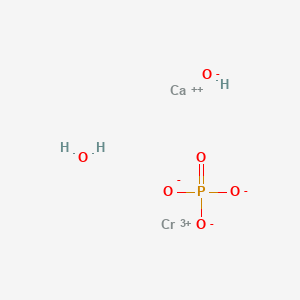
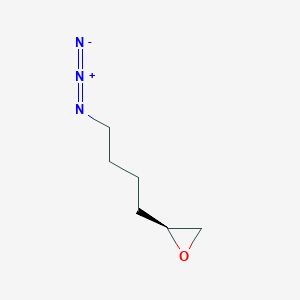
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)

![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
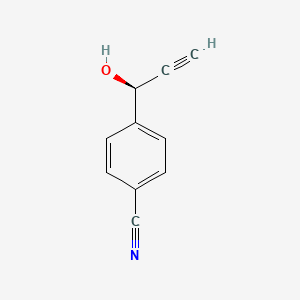
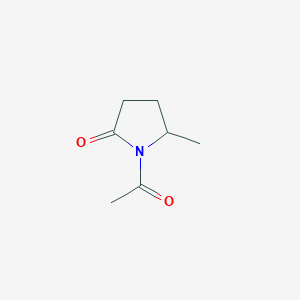
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
